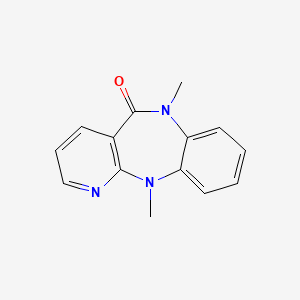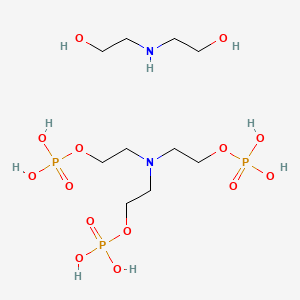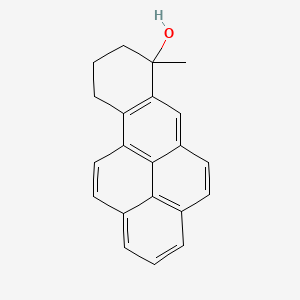
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings. It is a substituted benzopyrene, which is a class of compounds known for their potential mutagenic and carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method includes the bromination reaction with N-bromosaccharin (NBSac) to introduce the hydroxyl group . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification, such as recrystallization and chromatography, are generally applied to obtain high-purity samples.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Hydrogenation can further reduce the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are often used.
Major Products: The major products formed from these reactions include various hydroxylated and oxygenated derivatives, which can further undergo complex transformations .
Wissenschaftliche Forschungsanwendungen
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of other complex organic molecules.
Biology: Studies have investigated its role in mutagenesis and carcinogenesis due to its ability to form DNA adducts.
Medicine: Research into its potential effects on human health, particularly its mutagenic and carcinogenic properties, is ongoing.
Wirkmechanismus
The compound exerts its effects primarily through the formation of electrophilic sulfuric acid esters, which can bind covalently to DNA. This binding leads to mutations and potentially carcinogenic outcomes. The activation of aryl hydrocarbon receptors (AhRs) and subsequent downstream signaling pathways is a key part of its mechanism .
Vergleich Mit ähnlichen Verbindungen
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- Benzo(a)pyrene
- 1-Pyrenemethanol
Comparison: Compared to other similar compounds, 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is unique due to its specific methyl and hydroxyl substitutions, which influence its reactivity and biological activity. Its ability to form specific DNA adducts and activate particular molecular pathways sets it apart from other PAH derivatives .
Eigenschaften
CAS-Nummer |
94849-91-9 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
7-methyl-9,10-dihydro-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H18O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3 |
InChI-Schlüssel |
OOJSYOIOWLRDIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


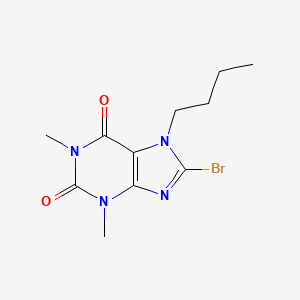
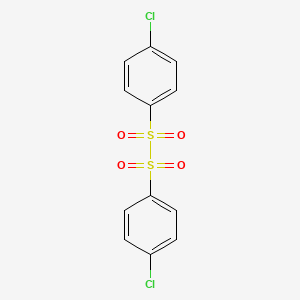
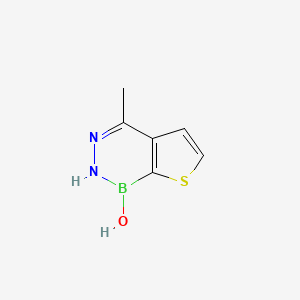

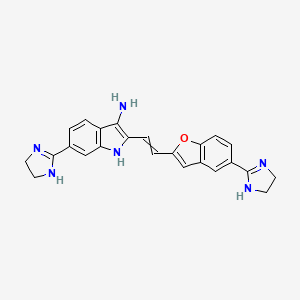
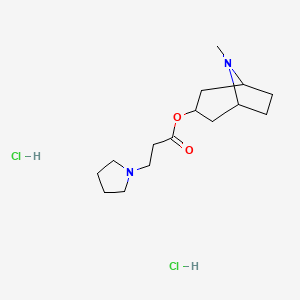
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
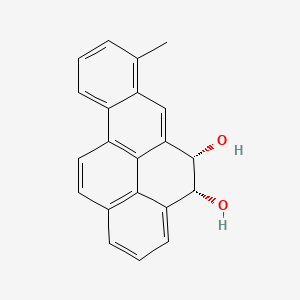
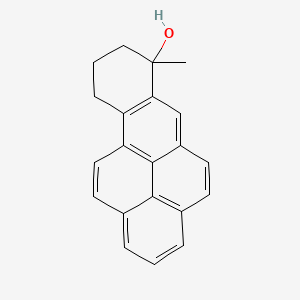
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
